

# Spectral Data of Methyl 4-formylbenzoate: A Technical Guide

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## Compound of Interest

Compound Name: Methyl 4-Formylbenzoate

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This technical guide provides a comprehensive overview of the spectral data for **Methyl 4-formylbenzoate** (CAS No: 1571-08-0), a key building block in organic synthesis. The document presents a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the methodologies for their acquisition.

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H NMR spectrum of **Methyl 4-formylbenzoate** provides characteristic signals corresponding to the aromatic, aldehyde, and methyl protons.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
10.12	Singlet	1H	Aldehyde proton (-CHO)
8.24	Doublet	2H	Aromatic protons ortho to the ester group
7.98	Doublet	2H	Aromatic protons ortho to the formyl group
3.96	Singlet	3H	Methyl ester protons (-OCH <sub>3</sub> )

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>13</sup>C NMR spectrum confirms the carbon framework of **Methyl 4-formylbenzoate**, showing distinct peaks for the carbonyl, aromatic, and methyl carbons.

Chemical Shift ( $\delta$ ) ppm	Assignment
191.6	Aldehyde carbonyl carbon (C=O)
165.8	Ester carbonyl carbon (C=O)
139.0	Aromatic carbon attached to the formyl group
135.0	Aromatic carbon attached to the ester group
130.3	Aromatic CH carbons
129.8	Aromatic CH carbons
52.8	Methyl ester carbon (-OCH <sub>3</sub> )

## Infrared (IR) Spectroscopy

The IR spectrum of **Methyl 4-formylbenzoate** displays characteristic absorption bands for the carbonyl groups of the aldehyde and the ester, as well as aromatic C-H and C=C stretching vibrations.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2850, ~2750	Weak	C-H stretch (aldehyde)
~1725	Strong	C=O stretch (ester)
~1705	Strong	C=O stretch (aldehyde)
~1600, ~1500	Medium-Weak	C=C stretch (aromatic)
~1280, ~1100	Strong	C-O stretch (ester)

## Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **Methyl 4-formylbenzoate** reveals a molecular ion peak and characteristic fragmentation patterns.

m/z	Relative Intensity (%)	Assignment
164	~40	[M] <sup>+</sup> (Molecular ion)
163	~20	[M-H] <sup>+</sup>
133	100	[M-OCH <sub>3</sub> ] <sup>+</sup> (Base peak)
105	~40	[M-COOCH <sub>3</sub> ] <sup>+</sup>
77	~30	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented.

### NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

A solution of **Methyl 4-formylbenzoate** is prepared by dissolving 5-10 mg of the solid compound in approximately 0.7 mL of a deuterated solvent, typically deuterated chloroform

(CDCl<sub>3</sub>), within an NMR tube.[1] Tetramethylsilane (TMS) is used as an internal standard (0 ppm). The spectra are recorded on a 400 MHz or higher field NMR spectrometer. For <sup>13</sup>C NMR, broadband proton decoupling is typically employed to simplify the spectrum to single lines for each unique carbon atom.

## Attenuated Total Reflectance (ATR) IR Spectroscopy

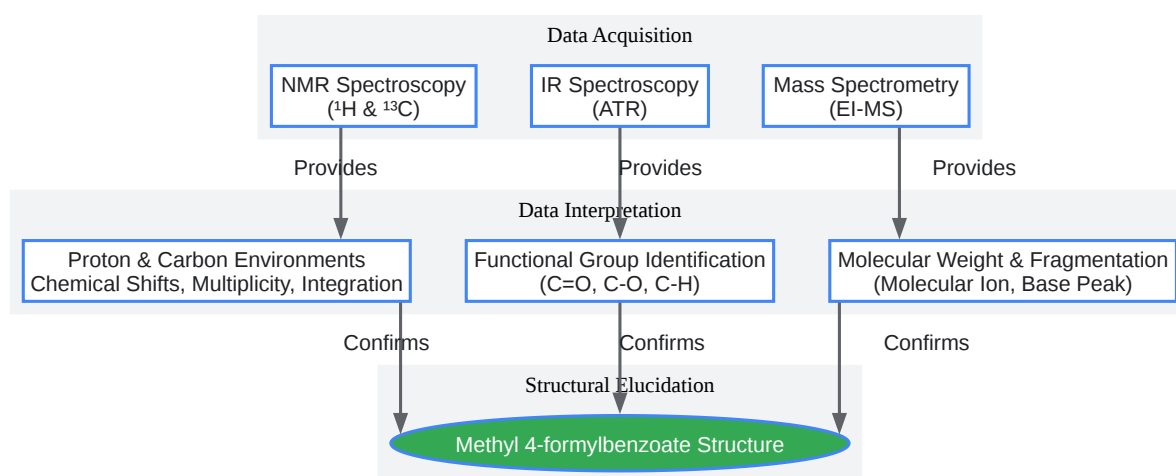
A small amount of solid **Methyl 4-formylbenzoate** is placed directly onto the diamond crystal of the ATR accessory.[2] Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded, typically over a range of 4000-400 cm<sup>-1</sup>. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

## Electron Ionization Mass Spectrometry (EI-MS)

A small amount of the solid sample is introduced into the mass spectrometer, often via a direct insertion probe.[3][4] The sample is vaporized by heating in the ion source. The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

## Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the acquisition and interpretation of spectral data for the structural elucidation of **Methyl 4-formylbenzoate**.



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Caption: Workflow for spectral data acquisition and analysis.

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## References

- 1. [chem.libretexts.org](https://chem.libretexts.org) [chem.libretexts.org]
- 2. ATR-IR & IR Interpretation of Organic Compound.pptx [slideshare.net]
- 3. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 4. Electron ionization - Wikipedia [en.wikipedia.org]

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